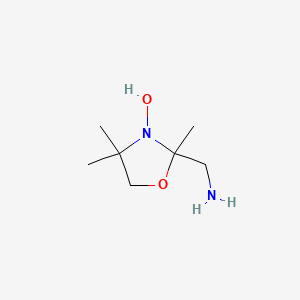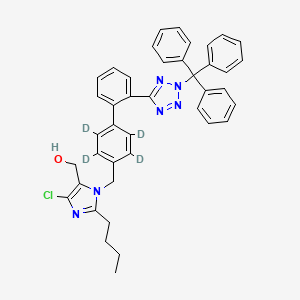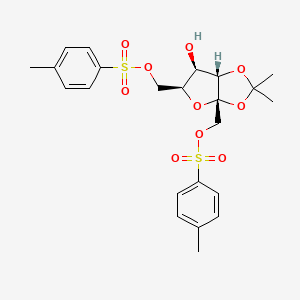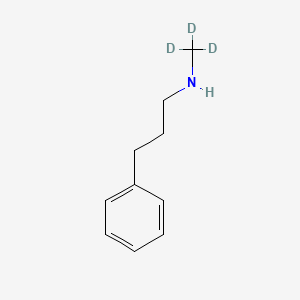
(R)-Modafinil-d10 Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Modafinil-d10 Carboxylate is a deuterated derivative of ®-Modafinil, a compound known for its wakefulness-promoting properties. The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Modafinil-d10 Carboxylate typically involves the introduction of deuterium atoms into the modafinil structure. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Grignard Reactions: Employing deuterated Grignard reagents to introduce deuterium atoms at specific positions.
Hydrolysis of Nitriles: Converting nitriles to carboxylic acids using deuterated water or other deuterium sources
Industrial Production Methods
Industrial production of ®-Modafinil-d10 Carboxylate involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
®-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carboxylate groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where carboxylate ions act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Deuterated solvents like deuterated chloroform, deuterated water.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-Modafinil-d10 Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic profiling.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Wirkmechanismus
The mechanism of action of ®-Modafinil-d10 Carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Primarily targets dopamine transporters, increasing dopamine levels in the brain.
Pathways Involved: Modulates the central nervous system by inhibiting the reuptake of dopamine, leading to increased wakefulness and alertness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Modafinil: The non-deuterated version with similar wakefulness-promoting properties.
Armodafinil: Another enantiomer of modafinil with similar pharmacological effects.
Deuterated Compounds: Other deuterated derivatives used for enhanced stability and metabolic studies
Uniqueness
®-Modafinil-d10 Carboxylate stands out due to its enhanced stability and metabolic profile, making it a valuable tool in both research and pharmaceutical development. Its deuterium atoms provide a unique advantage in studying metabolic pathways and improving drug efficacy.
Eigenschaften
CAS-Nummer |
1217853-95-6 |
|---|---|
Molekularformel |
C15H14O3S |
Molekulargewicht |
284.395 |
IUPAC-Name |
2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
QARQPIWTMBRJFX-PKABRSRBSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyme |
2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(R)-(-)-Modafinil Acid-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


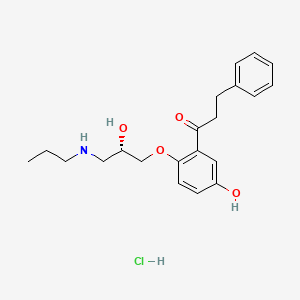


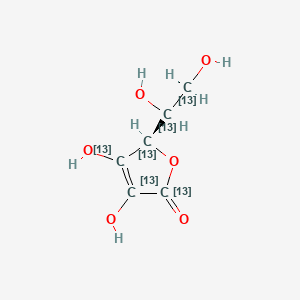
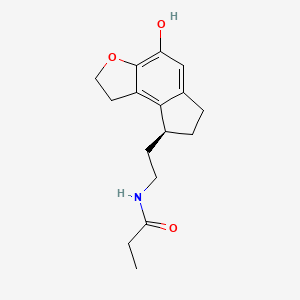
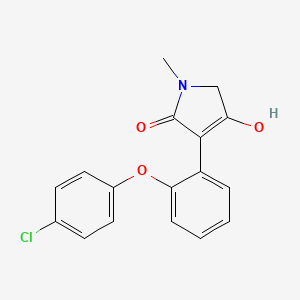
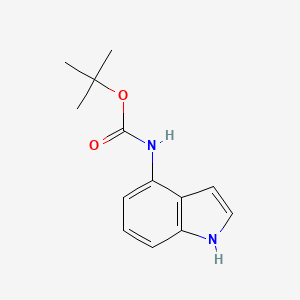
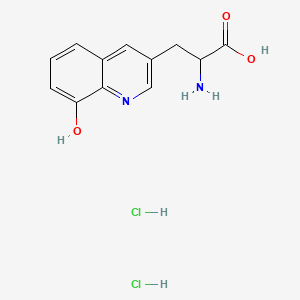
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

